

physical and chemical properties of 4-Chloro-2-iodobenzenamine

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Compound of Interest

Compound Name: 4-Chloro-2-iodoaniline

Cat. No.: B181669

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An In-depth Technical Guide to 4-Chloro-2-iodobenzenamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-2-iodobenzenamine, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.^{[1][2]} This document details its characteristics, provides experimental protocols for its synthesis and purification, and includes relevant spectral data to support research and development activities.

Core Physical and Chemical Properties

4-Chloro-2-iodobenzenamine, with the CAS number 63069-48-7, is a white to off-white or light brown to purple solid.^{[1][3]} It is recognized for its utility as a chemical building block owing to the reactivity of its chlorine, iodine, and amino functional groups.^[1] The compound is known to be light-sensitive and should be stored accordingly at ambient or refrigerated temperatures.^[1]

Table 1: Physical Properties of 4-Chloro-2-iodobenzenamine

Property	Value	Source
Appearance	White to off-white powder/solid; Light brown to purple solid	[1][3]
Melting Point	39-43 °C	
Molecular Formula	C ₆ H ₅ ClIN	[1][4]
Molecular Weight	253.47 g/mol	[4]
Solubility	Sparingly soluble in water. Soluble in methanol.	[1]
Flash Point	>109 °C (>228.2 °F) - closed cup	

Table 2: Chemical Identifiers for 4-Chloro-2-iodobenzenamine

Identifier	Value	Source
CAS Number	63069-48-7	[1][4]
EINECS Number	263-839-3	[1][4]
InChI	1S/C6H5ClIN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2	
InChIKey	FLEJOBWKBPUOX-UHFFFAOYSA-N	
SMILES	<chem>Nc1ccc(Cl)cc1I</chem>	
Synonyms	4-Chloro-2-iodoaniline, 2-Iodo-4-chloroaniline	[1]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ^1H and ^{13}C NMR data have been reported for 4-Chloro-2-iodobenzenamine:

- ^1H NMR (400 MHz, CDCl_3): δ 7.60 (d, $J = 2.4$ Hz, 1H), 7.10 (dd, $J_1 = 8.8$ Hz, $J_2 = 2.4$ Hz, 1H), 6.66 (d, $J = 8.8$ Hz, 1H), 4.09 (s, 2H).^[5]
- ^{13}C NMR (100 MHz, CDCl_3): δ 145.7, 137.9, 129.4, 123.3, 115.1, 83.6.^[5]

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

FTIR and GC-MS data for 4-Chloro-2-iodobenzenamine are available in spectral databases such as SpectraBase.^{[6][7]} The mass spectrum is characterized by a molecular ion peak corresponding to its molecular weight, with isotopic patterns resulting from the presence of chlorine and iodine.^[8]

Experimental Protocols

Synthesis of 4-Chloro-2-iodobenzenamine

A reported method for the synthesis of 4-Chloro-2-iodobenzenamine involves the decarboxylative iodination of the corresponding anthranilic acid.^[5]

Materials:

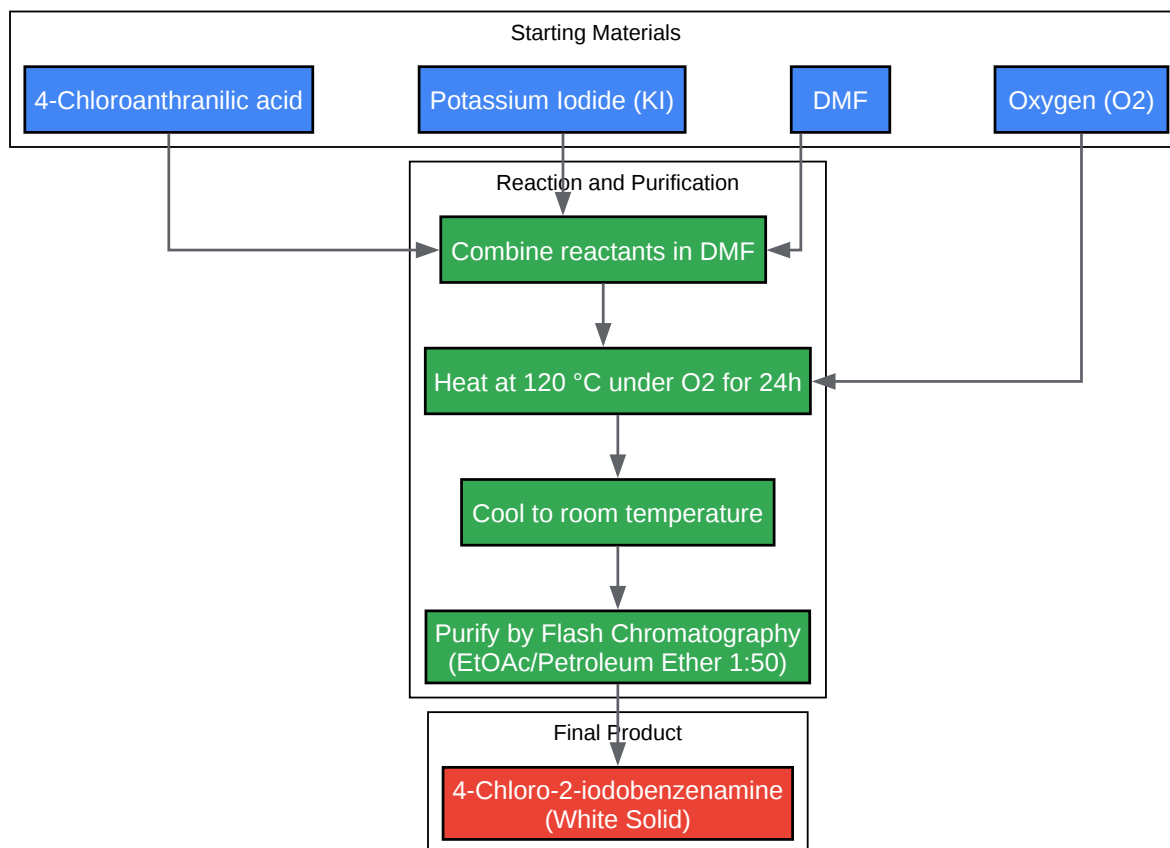
- 4-Chloroanthranilic acid
- Potassium iodide (KI)
- N,N-Dimethylformamide (DMF)
- Oxygen (O_2)

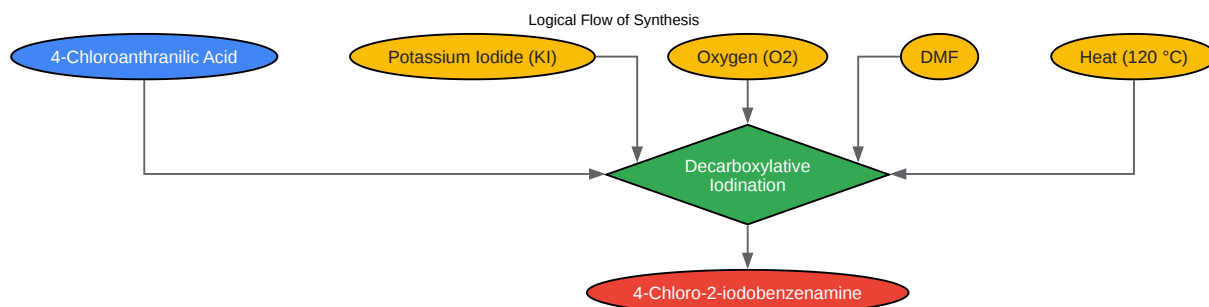
Procedure:

- To a reaction vessel, add 4-chloroanthranilic acid (1.0 mmol, 1.0 equiv.), potassium iodide (2.0 mmol, 2.0 equiv.), and N,N-dimethylformamide (5.0 mL).
- Stir the reaction mixture at 120 °C under an oxygen atmosphere for 24 hours.
- Upon completion of the reaction, cool the mixture to room temperature.

- Purify the crude product by flash chromatography on a silica gel column using a mixture of ethyl acetate and petroleum ether (1:50 v/v) as the eluent.
- This procedure yields 4-Chloro-2-iodobenzenamine as a white solid.[5]

Synthesis of 4-Chloro-2-iodobenzenamine





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